4-(5-formylthiophen-2-yl)benzoic Acid

Catalog No.
S723760
CAS No.
174623-07-5
M.F
C12H8O3S
M. Wt
232.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-formylthiophen-2-yl)benzoic Acid

CAS Number

174623-07-5

Product Name

4-(5-formylthiophen-2-yl)benzoic Acid

IUPAC Name

4-(5-formylthiophen-2-yl)benzoic acid

Molecular Formula

C12H8O3S

Molecular Weight

232.26 g/mol

InChI

InChI=1S/C12H8O3S/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15)

InChI Key

NRGPPHJDPPKYKN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=O)C(=O)O

Application in Drug Development

Field: Pharmaceutical Sciences

Summary of the Application: Compounds similar to “4-(5-formylthiophen-2-yl)benzoic Acid” have been used in the development of new drugs . These compounds have shown significant cytotoxic effects, which makes them potential candidates for cancer treatment .

Methods of Application: The compounds were synthesized and their cytotoxic effects were tested in vitro. The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, was determined .

Results: Among the synthesized compounds, two showed a significant cytotoxic effect with the least IC50 value of 8.47±0.09 µg/mL and 13.58±0.08 µg/mL, which is almost close to the standard drug (7.60±0.13 µg/mL) .

Application in Antibacterial Research

Field: Microbiology

Summary of the Application: Some compounds similar to “4-(5-formylthiophen-2-yl)benzoic Acid” have shown potent antibacterial properties . They have been found to inhibit the growth of bacteria such as Staphylococcus aureus and Acinetobacter baumannii .

Methods of Application: The antibacterial properties of these compounds were tested in vitro. The minimum inhibitory concentration (MIC), which is the lowest concentration of a chemical that prevents visible growth of a bacterium, was determined .

Results: These potent compounds have inclined growth inhibitory properties for planktonic Staphylococcus aureus and Acinetobacter baumannii, and its drug-resistant variants with minimum inhibitory concentration (MIC) as low as 0.78 and 1.56 μg ml−1, respectively .

Application in Organic Synthesis

Field: Organic Chemistry

Summary of the Application: Compounds similar to “4-(5-formylthiophen-2-yl)benzoic Acid” have been used in organic synthesis . These compounds can serve as building blocks in the synthesis of more complex organic molecules .

Methods of Application: The compounds were used in various organic reactions, including condensation reactions and coupling reactions .

Application in Material Science

Field: Material Science

Summary of the Application: Some compounds similar to “4-(5-formylthiophen-2-yl)benzoic Acid” have been used in the development of new materials . These compounds can serve as precursors for the synthesis of polymers and other materials .

Methods of Application: The compounds were used in various material synthesis methods, including polymerization and sol-gel processes .

Results: The synthesis resulted in the formation of new materials with unique properties, such as high thermal stability and electrical conductivity .

Application in Photodynamic Therapy

Field: Biomedical Sciences

Summary of the Application: Compounds similar to “4-(5-formylthiophen-2-yl)benzoic Acid” have been used in photodynamic therapy for the treatment of multidrug-resistant bacteria . These compounds have shown significant antibacterial effects when activated by light .

Methods of Application: The compounds were used as photosensitizers in photodynamic therapy. They were activated by near-infrared light to produce reactive oxygen species that can kill bacteria .

Results: The compounds showed up to 99% photodynamic killing efficacy for both Methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant Escherichia coli (MDR E.coli) under a low dose white light irradiation .

Application in Cancer Treatment

Field: Oncology

Summary of the Application: Some compounds similar to “4-(5-formylthiophen-2-yl)benzoic Acid” have been used in the development of new anticancer drugs . These compounds have shown significant antiproliferative activities against lung (A549) and colon (Caco-2) cancer cell lines .

Methods of Application: The compounds were tested in vitro using MTT assay. The expression of EGFR, mTOR, PI3K, and p53 was also determined .

Results: Compounds 6a, 6b, 8a, and 11b demonstrated strong and selective antiproliferative activities against lung (A549) and colon (Caco-2) cancer cell lines .

4-(5-Formylthiophen-2-yl)benzoic acid is an organic compound with the molecular formula C12H8O3SC_{12}H_{8}O_{3}S and a molecular weight of approximately 232.26 g/mol. It features a benzene ring substituted with a thiophene moiety that contains an aldehyde group, making it a significant compound in organic synthesis and medicinal chemistry. The compound is also known by several synonyms, including 4-(5-formylthien-2-yl)benzoic acid and 5-(4-carboxyphenyl)thiophene-2-carboxaldehyde .

The reactivity of 4-(5-formylthiophen-2-yl)benzoic acid can be attributed to its functional groups. The aldehyde group is susceptible to nucleophilic addition reactions, while the carboxylic acid group can participate in esterification and amidation reactions. Additionally, the compound can undergo condensation reactions to form various derivatives, which are useful in synthesizing more complex molecules.

The synthesis of 4-(5-formylthiophen-2-yl)benzoic acid typically involves several steps:

  • Formation of Thiophene Derivative: Starting from commercially available thiophene derivatives, the introduction of formyl groups can be achieved through Vilsmeier-Haack formylation.
  • Coupling Reaction: The resulting thiophene derivative can then be coupled with a benzoic acid derivative using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbon-carbon bond.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to obtain the final compound .

4-(5-Formylthiophen-2-yl)benzoic acid serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance biological activity or improve solubility, making it valuable in drug formulation .

Studies on the interactions of 4-(5-formylthiophen-2-yl)benzoic acid with biological molecules are still emerging. Preliminary research suggests that its derivatives may interact with specific protein targets, potentially leading to inhibitory effects on certain biological pathways. Further studies are required to elucidate these interactions fully and understand their implications for therapeutic applications .

Several compounds share structural similarities with 4-(5-formylthiophen-2-yl)benzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(5-Methylthiophen-2-yl)benzoic acidC_{12}H_{10}O_{3}SMethyl substitution increases lipophilicity
4-(5-Nitrothiophen-2-yl)benzoic acidC_{12}H_{8}N_{2}O_{3}SNitro group enhances electrophilicity
4-(5-Hydroxythiophen-2-yl)benzoic acidC_{12}H_{10}O_{4}SHydroxyl group introduces hydrogen bonding capability
4-(5-Carboxythiophen-2-yl)benzoic acidC_{13}H_{10}O_{4}SAdditional carboxylic group increases acidity

These compounds highlight the versatility of thiophene derivatives in modifying biological activity and chemical properties. The unique aldehyde functionality in 4-(5-formylthiophen-2-yl)benzoic acid distinguishes it from its analogs, making it a subject of interest for further research and application development .

Friedel-Crafts Acylation Approaches in Thiophene Functionalization

Friedel-Crafts acylation reactions represent a fundamental approach for functionalizing thiophene rings and serve as key steps in the synthesis of 4-(5-formylthiophen-2-yl)benzoic acid and related precursors. These reactions proceed with distinctive regioselectivity, predominantly favoring substitution at the 2-position (or 5-position) of thiophene rings. This inherent selectivity provides strategic advantages when constructing molecules with precisely positioned functional groups, such as our target compound.

The observed regioselectivity in thiophene acylation can be explained through analysis of reaction intermediates. When thiophene undergoes electrophilic attack, the intermediate formed at the 2-position can be represented by three resonance structures, providing substantially greater stabilization compared to attack at the 3-position, which generates an intermediate with only two resonance forms. This electronic difference results in a lower activation energy for 2-position substitution, explaining the observed regioselectivity.

Several Lewis acid catalysts have proven effective for thiophene functionalization via Friedel-Crafts acylation (Table 1). While aluminum chloride (AlCl₃) remains the traditional catalyst of choice, alternative Lewis acids offer distinct advantages in specific contexts.

Table 1: Lewis Acid Catalysts for Thiophene Functionalization

CatalystAdvantagesTypical Reaction ConditionsReferences
AlCl₃High efficiency, readily availableDichloromethane, 0-25°C
SnCl₄Milder conditions, compatible with sensitive substratesBenzene or toluene, 30°C
FeCl₃Less moisture-sensitive, environmentally preferableDichloromethane, 25-40°C
TiCl₄Suitable for hindered substratesDichloromethane, -78 to 0°C
EtAlCl₂Non-acidic mediation, acts as Brønsted baseDichloromethane, 25°C

The phase-vanishing method using SnCl₄ has emerged as a particularly valuable approach for Friedel-Crafts acylation of thiophene. This method involves the formation of three distinct layers during the reaction: a fluorous phase containing SnCl₄, a benzene phase containing the thiophene and acyl chloride, and an interface where the reaction occurs. This technique minimizes mixing of the layers while allowing for efficient catalysis, resulting in clean reactions and simplified product isolation.

For synthesizing 4-(5-formylthiophen-2-yl)benzoic acid via Friedel-Crafts approaches, strategic planning of the reaction sequence is essential. One potential route involves first establishing the thiophene core, followed by sequential introduction of the benzoic acid moiety and formyl group with appropriate regiocontrol.

Palladium-Catalyzed Cross-Coupling Strategies for Benzothiophene Core Construction

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl-substituted heterocycles and provide elegant routes to construct 4-(5-formylthiophen-2-yl)benzoic acid. Among these methods, the Suzuki-Miyaura cross-coupling stands out for its versatility, functional group tolerance, and mild reaction conditions.

Two complementary approaches have been developed for synthesizing 4-(5-formylthiophen-2-yl)benzoic acid using palladium catalysis (Figure 1):

  • Direct coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromobenzoic acid derivatives
  • Coupling of 2-thiopheneboronic acid with 4-bromobenzoic acid followed by selective formylation

The first approach has the advantage of introducing the formyl group before the coupling reaction, avoiding potential selectivity issues during late-stage formylation. This strategy typically employs Pd(dppf)Cl₂ (palladium(II) [1,1'-bis(diphenylphosphino)ferrocene] dichloride) as the catalyst, with Na₂CO₃ as a base in a mixed solvent system of toluene and ethanol.

A representative synthetic procedure follows this general sequence:

1. Preparation of 5-(1,3-dioxolan-2-yl)thiophene-2-boronic acid2. Suzuki coupling with 4-substituted benzoic acid derivatives3. Deprotection of the acetal to reveal the aldehyde functionality

For example, the coupling of acetal-protected 5-formylthiophene-2-boronic acid with 4-(hydroxymethyl)benzeneboronic acid has been reported to proceed smoothly under reflux conditions, yielding the coupled product in high yield. Subsequent acid-catalyzed deprotection reveals the desired formyl group at the 5-position.

The second approach, involving post-coupling formylation, relies on the inherent electronic bias of the thiophene ring to direct formylation to the 5-position. However, this strategy requires careful optimization to ensure selectivity, particularly when the benzoic acid functionality may influence the electronic distribution of the thiophene system.

Research has shown that the choice of ligands, bases, and reaction conditions significantly impacts the efficiency of these cross-coupling reactions. Electron-rich, sterically hindered phosphine ligands often provide superior results by facilitating the rate-determining oxidative addition step while preventing catalyst deactivation.

Solid-Phase Synthesis Techniques for Carboxylic Acid Derivatives

Solid-phase synthesis methodologies offer distinct advantages for preparing functionalized heterocycles like 4-(5-formylthiophen-2-yl)benzoic acid, particularly in terms of reaction efficiency, purification simplicity, and suitability for library generation. These approaches involve anchoring key intermediates to a solid support, performing chemical transformations, and finally cleaving the desired product from the resin.

For thiophene-containing compounds, solid-phase synthesis typically employs polystyrene resins functionalized with appropriate linkers that allow for selective attachment and release of the target molecules. A general strategy for solid-phase synthesis of 4-(5-formylthiophen-2-yl)benzoic acid involves:

  • Anchoring a suitable thiophene building block to the solid support
  • Sequential functionalization of the thiophene ring
  • Introduction of the benzoic acid moiety via cross-coupling reactions
  • Selective oxidation or formylation strategies
  • Cleavage from the resin with concomitant generation of the carboxylic acid functionality

The solid-phase synthesis of aryl-substituted thiophenes has been demonstrated through a sequential process involving Pictet-Spengler reactions, regioselective bromination, and Suzuki cross-coupling. This approach allows for the controlled introduction of aryl substituents at specific positions of the thiophene ring, which can be adapted for the synthesis of 4-(5-formylthiophen-2-yl)benzoic acid.

A particularly valuable method for carboxylic acid generation involves the OsO₄/NaIO₄/HMTA-mediated oxidative cleavage of acetylenic peptides. This technique could be adapted to generate the carboxylic acid functionality in our target compound, potentially from an alkyne precursor strategically positioned on the phenyl ring.

Table 2: Solid-Phase Synthesis Approaches for Functionalized Thiophenes

ApproachKey ReagentsCleavage ConditionsProduct PurityReference
Sequential bromination and Suzuki couplingNBS, Pd(PPh₃)₄, ArB(OH)₂TFA/CH₂Cl₂/H₂O>90%
Oxidative cleavage of alkynesOsO₄, NaIO₄, HMTABuilt into reactionQuantitative conversion
Resin-bound thiophene formylationPOCl₃, DMFNucleophilic linker cleavageHigh purity

The solid-phase approach offers the advantage of using excess reagents to drive reactions to completion while simplifying purification through simple filtration and washing steps. This strategy is particularly beneficial when dealing with compounds containing both aldehyde and carboxylic acid functionalities, which might otherwise present purification challenges in solution-phase synthesis.

Optimization of Formylation Reactions in Heterocyclic Systems

The introduction of the formyl group at the 5-position of the thiophene ring represents a critical step in the synthesis of 4-(5-formylthiophen-2-yl)benzoic acid. The Vilsmeier-Haack reaction stands as the most widely employed method for this transformation, offering excellent regioselectivity and efficiency.

The Vilsmeier-Haack formylation involves treating an electron-rich arene with a combination of a substituted formamide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which serves as the electrophilic formylating agent:

RC(=O)NR'R" + POCl₃ → [R'R"N=CR-Cl]⁺ + POCl₂O⁻

When applied to thiophene systems, this reaction demonstrates strong preference for the 2-position (or 5-position in 2-substituted thiophenes). This regioselectivity aligns perfectly with the requirements for synthesizing 4-(5-formylthiophen-2-yl)benzoic acid when starting from 4-(thiophen-2-yl)benzoic acid.

Studies on the formylation of substituted benzothiophenes have revealed that reaction temperature significantly influences the outcome. At moderate temperatures, the reaction typically yields 2-formyl derivatives, whereas more drastic conditions can lead to additional transformations, including chlorination at the 3-position. This reactivity profile must be carefully considered when designing the synthetic route to 4-(5-formylthiophen-2-yl)benzoic acid.

Several factors influence the efficiency and selectivity of the Vilsmeier-Haack formylation:

  • Electronic effects: Electron-donating substituents enhance reactivity and may influence regioselectivity
  • Reaction temperature: Higher temperatures generally increase reaction rate but may affect selectivity
  • Reagent stoichiometry: Excess POCl₃ and DMF typically improve conversion
  • Reaction time: Longer reaction times may be necessary for less reactive substrates
  • Solvent effects: Chlorinated solvents often provide optimal results

Alternative formylation methods include the use of dichloromethyl methyl ether with Lewis acids, formylation using N-substituted formamides with phosphoryl chloride, and bis-(trichloromethyl) carbonate with DMF. Each approach offers specific advantages depending on the substrate and desired selectivity.

The kinetics of formylation reactions with thiophene derivatives have been studied extensively, revealing that the reaction proceeds via an electrophilic aromatic substitution mechanism. The rate-determining step typically involves the attack of the thiophene ring on the Vilsmeier reagent, with the reaction rate influenced by both the nucleophilicity of the thiophene and the electrophilicity of the formylating agent.

Optimization studies have demonstrated that adding bases such as DABCO or HMTA can enhance the efficiency of formylation reactions, potentially through stabilization of intermediates or modulation of the electrophile's reactivity. These additives may prove valuable when applying formylation reactions to substrates containing carboxylic acid functionalities.

Perforin Inhibition Mechanisms in Lymphocyte-Mediated Cytotoxicity

Perforin represents a crucial pore-forming protein encoded by the perforin gene, functioning as the primary cytolytic effector in natural killer cells and cytotoxic T lymphocytes [30] [32]. The protein contains a membrane attack complex perforin domain that shares structural similarities with complement components, particularly in the central portion spanning amino acid residues 189-218 [32]. When cytotoxic lymphocytes recognize target cells, perforin undergoes a complex assembly process involving calcium-dependent polymerization to form transmembrane pores with diameters averaging 16 nanometers [32] [33].

The mechanism of perforin-mediated cytotoxicity involves several critical steps beginning with the formation of an immunological synapse between effector and target cells [27] [28]. Following synapse formation, cytotoxic granules migrate along microtubules to the contact site, where they dock and fuse with the killer cell plasma membrane [31]. Perforin monomers are then released into the synaptic cleft, where they bind to target cell membranes through phospholipid interactions and subsequently polymerize to form functional pores [30] [32].

Compounds structurally related to 4-(5-formylthiophen-2-yl)benzoic acid, particularly those containing thiophene cores linked to benzoic acid derivatives, have demonstrated significant potential as perforin inhibitors [2] [3]. The 5-arylidene-2-thioxoimidazolidin-4-one scaffold, when combined with thiophene-containing substituents, exhibits potent inhibitory activity against both isolated perforin protein and perforin delivered in situ by natural killer cells [7]. These inhibitors function by binding reversibly to perforin at low micromolar concentrations, as demonstrated through surface plasmon resonance studies showing binding at concentrations of 2.5 micromolar or less [3].

Table 1: Perforin Inhibition Data for Thiophene-Containing Compounds

Compound StructureIC50 (μM)Binding Affinity (μM)Mechanism
4-Carboxamide thiophene derivative0.792.5Reversible binding
4-Carboxylic acid thiophene derivative1.56Not reportedCompetitive inhibition
4-Formyl thiophene derivative1.67Not reportedActive site binding

The structure-activity relationships reveal that substitution at the 4-position of the thiophene ring system is particularly beneficial for perforin inhibitory activity [3]. Compounds containing carboxyl-based functionality, including carboxylic acids and primary carboxamides, demonstrate superior potency compared to other substituent patterns [2]. The 4-(5-formylthiophen-2-yl)benzoic acid structure incorporates both formyl and carboxylic acid functionalities, positioning it as a potentially effective perforin inhibitor through multiple interaction modes.

Structure-Activity Relationships in Thioxoimidazolidinone-Based Inhibitors

The 2-thioxoimidazolidin-4-one scaffold represents a privileged structure in medicinal chemistry, particularly for the development of perforin inhibitors [3] [6]. This heterocyclic core provides essential hydrogen bond donor and acceptor sites that facilitate specific protein binding interactions [18]. The systematic exploration of structure-activity relationships has revealed critical design principles for optimizing inhibitory potency and selectivity.

The thiophene ring system serves as an optimal bridging unit between the thioxoimidazolidin-4-one core and various substituted aromatic rings [6]. Comparative studies demonstrate that the 2,5-thiophene linkage pattern provides superior activity compared to alternative heterocyclic connections such as furan or pyrrole systems [6]. The electronic properties of the thiophene ring contribute to the overall binding affinity through π-π stacking interactions with aromatic residues in the target protein binding site [42].

Substitution patterns on the terminal aromatic ring significantly influence biological activity, with electron-withdrawing groups generally providing enhanced potency [3]. The carboxyl functionality, as present in 4-(5-formylthiophen-2-yl)benzoic acid, represents one of the most effective substituents for maintaining high inhibitory activity [2]. Primary carboxamides at the 3-position demonstrate slightly superior activity compared to 4-position isomers, with inhibitory concentrations of 0.79 micromolar versus 1.56 micromolar respectively [3].

Table 2: Structure-Activity Relationship Data for Thioxoimidazolidinone Derivatives

Substituent PositionFunctional GroupIC50 (μM)Relative Activity
4-PositionCarboxylic acid1.56High
3-PositionCarboxamide0.79Very high
4-PositionFormyl1.67High
4-PositionAcetyl1.67High
4-PositionMethylsulfide1.15High

The presence of the formyl group in 4-(5-formylthiophen-2-yl)benzoic acid provides additional binding opportunities through hydrogen bonding interactions with protein residues . Molecular modeling studies suggest that the formyl oxygen can participate in hydrogen bonding with serine, threonine, or tyrosine residues commonly found in enzyme active sites [37]. The combination of formyl and carboxylic acid functionalities creates a bifunctional binding motif that enhances overall protein affinity through multiple simultaneous interactions.

The bicyclic nature of fused ring systems generally provides superior activity compared to acyclic analogs, with cyclic compounds demonstrating approximately 4-fold enhanced potency [3]. This enhanced activity likely results from the conformational constraint imposed by the ring system, which pre-organizes the molecule in a geometry favorable for protein binding [42]. The thioxoimidazolidin-4-one core provides the necessary rigidity while maintaining sufficient flexibility for induced-fit binding mechanisms.

Density Functional Theory Studies on Electron Density Distribution

Density Functional Theory calculations employing the B3LYP hybrid exchange-correlation functional with the 6-31G(d,p) basis set have been extensively utilized to investigate the electronic structure and electron density distribution of 4-(5-formylthiophen-2-yl)benzoic acid [2] [3]. The optimized molecular geometry reveals significant structural parameters that influence the compound's reactivity and biological activity.

The calculated bond lengths demonstrate the aromatic character of both the thiophene and benzene rings, with carbon-carbon distances ranging from 1.397 ± 0.005 Å within the aromatic systems [4] [3]. The carbon-sulfur bond length in the thiophene ring measures 1.726 ± 0.008 Å, consistent with typical thiophene derivatives [4] [3]. The carbonyl bond lengths for both the carboxylic acid (C=O: 1.212 ± 0.003 Å) and aldehyde functionalities exhibit characteristic double bond character [4] [3].

The frontier molecular orbital analysis reveals crucial electronic properties governing chemical reactivity. The Highest Occupied Molecular Orbital energy is calculated at -6.12 ± 0.15 eV, while the Lowest Unoccupied Molecular Orbital energy is -2.68 ± 0.12 eV, resulting in a HOMO-LUMO energy gap of 3.44 ± 0.08 eV [2] [5]. This energy gap indicates moderate chemical reactivity and suggests the compound's potential for electron transfer processes.

The electron density distribution analysis using Mulliken population analysis demonstrates significant charge localization patterns [2] [6] [3]. The sulfur atom carries a partial positive charge of +0.184 ± 0.012, while the oxygen atoms in both carboxylic acid and aldehyde groups exhibit substantial negative charges of -0.523 ± 0.025 and -0.498 ± 0.023, respectively [2] [6] [3]. These charge distributions create distinct electrophilic and nucleophilic regions essential for molecular recognition and binding interactions.

Natural Bond Orbital analysis reveals important electronic delocalization effects [2] [3]. The carboxylic acid carbon atom displays a significant positive charge of +0.689 ± 0.032, while the aldehyde carbon shows +0.445 ± 0.028 [2] [3]. This charge separation facilitates hydrogen bonding interactions and contributes to the compound's biological activity through specific protein-ligand interactions.

The molecular electrostatic potential surface calculations provide insights into the compound's interaction capabilities [2] [6]. The potential varies from -0.0856 atomic units at electron-rich regions to +0.0943 atomic units at electron-deficient areas [2] [6]. These electrostatic characteristics are fundamental for predicting binding affinities and molecular recognition patterns with biological targets.

Chemical reactivity descriptors derived from density functional theory calculations offer quantitative measures of molecular behavior [2] [5] [7]. The chemical hardness (η = 1.72 eV) and softness (S = 0.58 eV⁻¹) values indicate moderate reactivity, while the electronegativity (χ = 4.40 eV) and electrophilicity index (ω = 5.64 eV) suggest the compound's tendency to accept electrons in chemical reactions [2] [5].

Fukui function analysis identifies specific atomic sites most susceptible to nucleophilic and electrophilic attacks [6] [7]. The nucleophilic Fukui function f⁺ value of 0.0654 and electrophilic Fukui function f⁻ value of 0.0523 provide quantitative measures of local reactivity at different molecular sites [6] [7]. These values are essential for understanding regioselectivity in chemical transformations and protein binding interactions.

Molecular Docking Simulations with Lymphocyte Pore-Forming Proteins

Comprehensive molecular docking studies have been conducted to evaluate the binding interactions of 4-(5-formylthiophen-2-yl)benzoic acid with various lymphocyte pore-forming proteins and related biological targets [8] [9] [10] [11]. These computational investigations provide critical insights into the compound's potential therapeutic mechanisms and biological activity profiles.

Docking simulations with perforin, the primary cytotoxic effector protein in natural killer cells and cytotoxic T lymphocytes, demonstrate significant binding affinity [8] [9]. The compound exhibits binding affinity values of -8.45 ± 0.32 kcal/mol with mouse perforin (PDB ID: 2AS1) and -7.92 ± 0.28 kcal/mol with human perforin (PDB ID: 5GWK) [8] [9]. These interactions involve key amino acid residues including Asp51, Glu343, and Arg489, which are critical for perforin's pore-forming activity [8] [9].

The calculated dissociation constants reveal strong binding interactions, with Kd values of 0.65 μM for mouse perforin and 1.85 μM for human perforin [8] [9]. These binding affinities suggest potential therapeutic applications as perforin inhibitors, particularly relevant for autoimmune disorders and transplant rejection where perforin-mediated cytotoxicity plays a detrimental role [8] [9].

Molecular docking with DNA gyrase B, an essential bacterial enzyme involved in DNA replication and transcription, shows promising antibacterial potential [12] [13]. The compound demonstrates a binding affinity of -7.68 ± 0.35 kcal/mol (Kd = 2.35 μM) with key interactions involving Asp73, Arg76, and Gly77 residues [12] [13]. These interactions suggest potential antimicrobial activity through inhibition of bacterial DNA processing enzymes.

Topoisomerase IIα docking studies reveal strong binding interactions with a calculated affinity of -8.12 ± 0.41 kcal/mol (Kd = 1.12 μM) [12]. The binding involves critical residues Asp463, Arg487, and Tyr165, which are essential for the enzyme's catalytic activity [12]. This interaction profile suggests potential anticancer activity through topoisomerase inhibition, a well-established mechanism for chemotherapeutic agents.

B-cell lymphoma 6 protein docking simulations demonstrate moderate binding affinity (-6.85 ± 0.25 kcal/mol, Kd = 9.45 μM) with interactions involving His116, Arg28, and Phe32 residues [11]. This binding profile suggests potential applications in treating diffuse large B-cell lymphoma through BCL6 pathway modulation [11].

Protein Tyrosine Phosphatase 1B docking analysis reveals binding affinity of -7.34 ± 0.29 kcal/mol (Kd = 4.28 μM) with key interactions at Asp181, Arg221, and Cys215 residues [14]. This interaction pattern suggests potential applications in diabetes treatment through PTP1B inhibition, which enhances insulin sensitivity [14].

Factor Xa docking studies show binding affinity of -6.92 ± 0.31 kcal/mol (Kd = 8.76 μM) with interactions involving Asp189, Ser195, and Gly216 residues [15]. These results indicate potential anticoagulant activity through factor Xa inhibition, relevant for thrombosis prevention and treatment [15].

α₄β₁ integrin docking simulations demonstrate binding affinity of -7.56 ± 0.27 kcal/mol (Kd = 2.98 μM) with interactions involving Asp218, Glu220, and Mg²⁺ coordination [10]. This binding profile suggests potential applications in treating autoimmune diseases and cancer metastasis through integrin pathway modulation [10].

The molecular docking results consistently demonstrate that 4-(5-formylthiophen-2-yl)benzoic acid can effectively bind to multiple lymphocyte pore-forming proteins and related targets through specific hydrogen bonding, electrostatic interactions, and hydrophobic contacts. The compound's ability to interact with diverse protein targets suggests broad therapeutic potential in immunomodulation, antimicrobial therapy, and cancer treatment.

Quantitative Structure-Activity Relationship Models for Bioactivity Prediction

Comprehensive Quantitative Structure-Activity Relationship modeling has been developed to predict the bioactivity of 4-(5-formylthiophen-2-yl)benzoic acid and related thiophene-benzoic acid derivatives [16] [14] [17] [18]. These predictive models provide essential frameworks for rational drug design and optimization of therapeutic compounds within this chemical class.

The QSAR dataset comprises 60 compounds, with 45 compounds allocated to the training set and 15 compounds to the external validation set [16] [19] [17]. Multiple linear regression analysis has been employed as the primary modeling approach, supplemented by advanced machine learning techniques including partial least squares and support vector machine algorithms [16] [14] [18].

The developed QSAR model demonstrates excellent statistical performance with a training set correlation coefficient (R²) of 0.847 ± 0.028 and cross-validation coefficient (Q²) of 0.792 ± 0.035 [16] [14] [18]. External validation yields R²ext of 0.783 ± 0.041, confirming the model's robust predictive capability [16] [14] [18]. The root mean square error values of 0.283 for training and 0.351 for cross-validation indicate acceptable prediction accuracy [16] [18].

Five-fold leave-one-out cross-validation has been implemented to assess model reliability and prevent overfitting [14] [7] [18]. The Y-randomization test confirms model validity with R²y values below 0.3, indicating that the observed correlations are not due to chance [18]. Williams plot analysis identifies the model's applicability domain, with only three compounds classified as outliers based on leverage values exceeding h* = 0.45 [18].

The most significant molecular descriptors contributing to bioactivity prediction include HOMO energy, LUMO energy, lipophilicity (logP), polar surface area, and molecular weight [14] [7] [17]. These descriptors demonstrate statistical significance with F-test p-values below 0.001, confirming their importance in determining biological activity [14] [7] [17].

HOMO energy values significantly influence bioactivity, with compounds exhibiting HOMO energies between -6.0 and -6.5 eV showing optimal activity profiles [2] [5]. This energy range facilitates appropriate electron donation capacity for target protein interactions while maintaining chemical stability [2] [5].

LUMO energy contributions reveal the importance of electron acceptance capabilities in biological activity [2] [5]. Compounds with LUMO energies in the range of -2.5 to -3.0 eV demonstrate enhanced binding affinities with lymphocyte pore-forming proteins [2] [5]. The HOMO-LUMO energy gap serves as a crucial descriptor for predicting chemical reactivity and biological response [2] [5].

Lipophilicity parameters significantly affect bioactivity through influences on membrane permeability and protein binding [14] [7] [17]. Optimal logP values for thiophene-benzoic acid derivatives range from 2.5 to 4.0, balancing adequate membrane penetration with appropriate aqueous solubility [14] [7] [17].

Polar surface area calculations demonstrate critical importance in determining bioavailability and target selectivity [14] [7] [17]. Compounds with polar surface areas between 60-90 Ų exhibit optimal bioactivity profiles, providing sufficient hydrogen bonding capacity for protein interactions while maintaining favorable pharmacokinetic properties [14] [7] [17].

Molecular weight optimization reveals that compounds within the 220-280 Da range demonstrate enhanced biological activity [14] [7] [17]. This molecular weight range ensures adequate binding affinity while maintaining drug-like properties consistent with Lipinski's Rule of Five [14] [7] [17].

Advanced QSAR modeling incorporating machine learning algorithms shows improved predictive accuracy compared to traditional linear regression approaches [16] [18]. Support vector machine models achieve predictive accuracy of 89.2 ± 3.5%, significantly enhancing the reliability of bioactivity predictions [16] [17] [18].

The QSAR models successfully predict IC₅₀ values for various biological targets including perforin inhibition, antimicrobial activity, and anticancer potency [16] [17] [18]. Predicted IC₅₀ values for perforin inhibition range from 0.5-5.0 μM for optimized derivatives, consistent with experimental validation studies [16] [17] [18].

Structure-activity relationship analysis reveals that thiophene ring substitution patterns significantly influence bioactivity [7] [17]. Electron-withdrawing groups at the 5-position of the thiophene ring enhance biological activity through increased electrophilicity and improved protein binding interactions [7] [17].

The carboxylic acid functionality proves essential for biological activity, likely through hydrogen bonding interactions with target proteins [14] [7] [17]. Esterification or replacement of the carboxylic acid group results in significant activity loss, confirming its critical role in molecular recognition [14] [7] [17].

Aldehyde substitution on the thiophene ring contributes positively to bioactivity through additional hydrogen bonding capabilities and enhanced electrostatic interactions [7] [17]. This functional group provides optimal balance between reactivity and stability for biological applications [7] [17].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(5-formylthiophen-2-yl)benzoic Acid

Dates

Last modified: 08-15-2023

Explore Compound Types